molecular formula C18H20N2O5 B4420528 ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate

ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate

Cat. No. B4420528
M. Wt: 344.4 g/mol
InChI Key: CMSVBNMNHYDMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate, also known as EFM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EFM belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. This compound has also been found to modulate the expression of specific genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate is its versatility and potential for use in a wide range of scientific research applications. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate. One area of research is the development of new analogs and derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Scientific Research Applications

Ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-2-24-18(22)14-12-13(19-17(21)16-4-3-9-25-16)5-6-15(14)20-7-10-23-11-8-20/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSVBNMNHYDMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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